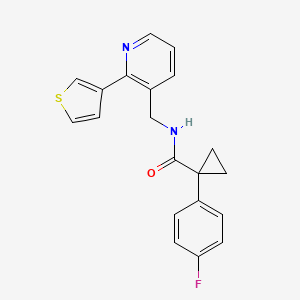
1-(4-氟苯基)-N-((2-(噻吩-3-基)吡啶-3-基)甲基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves multi-step reactions that typically start from commercially available substrates. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a multi-step nucleophilic substitution reaction and ester hydrolysis starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid. The process resulted in a total yield of 48.8%, and the structure of the target compound was confirmed by 1H NMR and MS spectrum . Although the specific synthesis of 1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is not detailed in the provided papers, similar synthetic strategies could be employed, involving careful selection of starting materials and reaction conditions to introduce the thiophenyl and pyridinyl groups to the cyclopropane core.
Molecular Structure Analysis
The molecular structure of compounds in this class is typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the structure of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was confirmed using 1H NMR and MS, ensuring the correct molecular framework was obtained . The presence of the fluorophenyl group is a common feature in these molecules, which can influence the electronic properties and reactivity of the compound. The molecular structure analysis would focus on the arrangement of the atoms, the stereochemistry of the cyclopropane ring, and the electronic distribution influenced by the substituents.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are largely determined by their molecular structure. The presence of the fluorophenyl group can lower the dielectric constant and increase the hydrophobicity of the molecule. The cyclopropane ring contributes to the rigidity of the structure, which can affect the melting and boiling points. The solubility of these compounds in various solvents would be influenced by the polar and non-polar regions of the molecule. For example, the polyamides derived from a related diamine showed excellent solubility in polar aprotic solvents and could be cast into transparent, tough, and flexible films, indicating that the molecular structure imparts desirable material properties . These properties are crucial for applications in microelectronics and other advanced technologies.
科学研究应用
合成方法
- 快速高产合成:周志辉等人(2021年)开发了一种高产合成方法,用于类似于1-(4-氟苯基)-N-((2-(噻吩-3-基)吡啶-3-基)甲基)环丙烷甲酰胺的化合物。该合成涉及多步亲核取代反应和酯水解,证实了这类化合物的高效生产潜力(Zhou et al., 2021)。
生物应用
Met激酶超家族的抑制剂
G. M. Schroeder等人(2009年)鉴定出具有类似结构的化合物作为潜在的选择性Met激酶抑制剂,突显了它们在靶向癌症治疗中的潜力。其中一种化合物在人类胃癌模型中表现出肿瘤稳定(Schroeder et al., 2009)。
用于血清素受体的氟-18标记拮抗剂
L. Lang等人(1999年)合成了血清素受体拮抗剂的氟化衍生物。类似于1-(4-氟苯基)-N-((2-(噻吩-3-基)吡啶-3-基)甲基)环丙烷甲酰胺的化合物可以用氟-18标记,用于生物性质评估,可能在神经学研究中有用(Lang et al., 1999)。
化学性质和分析
- 核磁共振研究:广冈隆等人(1976年)对类似于1-(4-氟苯基)-N-((2-(噻吩-3-基)吡啶-3-基)甲基)环丙烷甲酰胺的化合物进行了核磁共振研究,揭示了自旋耦合机制的见解。这强调了该化合物在详细化学分析中的潜力(Hirohashi et al., 1976)。
在其他领域的潜在应用
- 解决复杂问题的混合方法:Napoleão Nepomuceno等人(2007年)利用涉及四甲基环丙烷羧酸的取代吡啶甲酯的混合方法解决了容器装载问题。这种创新用法展示了类似结构化合物在各种问题解决应用中的潜力(Nepomuceno et al., 2007)。
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c21-17-5-3-16(4-6-17)20(8-9-20)19(24)23-12-14-2-1-10-22-18(14)15-7-11-25-13-15/h1-7,10-11,13H,8-9,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJACCIVBCZCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2522447.png)
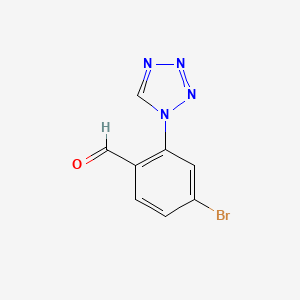
![2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine](/img/structure/B2522450.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2522451.png)
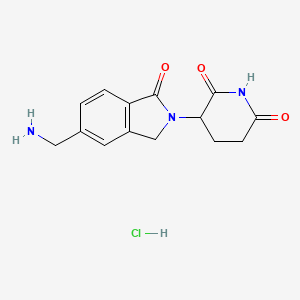
![7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2522455.png)
![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B2522456.png)
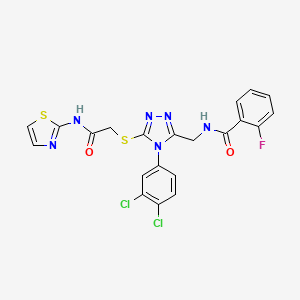
![7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2522462.png)

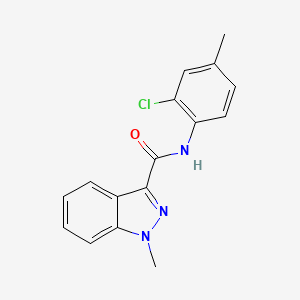
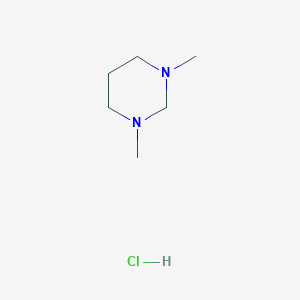
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate](/img/structure/B2522469.png)
